WRN inhibitor 3 -

WRN inhibitor 3

Catalog Number: EVT-12509736
CAS Number:
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

WRN inhibitor 3 is a small molecule compound designed to inhibit the activity of the Werner syndrome protein, which plays a crucial role in DNA repair and replication. This compound has garnered attention due to its potential therapeutic applications, particularly in targeting microsatellite instability-high (MSI-H) cancers. The inhibition of WRN has been linked to synthetic lethality in these cancer types, making it a promising candidate for further research and clinical application.

Source and Classification

WRN inhibitor 3 is classified as a helicase inhibitor. It specifically targets the Werner syndrome protein, a member of the RecQ helicase family, which is involved in maintaining genomic stability. The compound has been characterized through various biochemical assays and has shown selective activity against cancer cells exhibiting microsatellite instability.

Synthesis Analysis

Methods

The synthesis of WRN inhibitor 3 involves several key steps, typically beginning with the identification of lead compounds through high-throughput screening of chemical libraries. The synthesis can include:

  1. Fragment-Based Screening: This method identifies small chemical fragments that bind to the target protein and can be optimized into more potent inhibitors.
  2. Structure-Activity Relationship Studies: These studies help in understanding how different chemical modifications affect the biological activity of the compound.

Technical Details

The synthesis process may involve organic reactions such as coupling reactions, cyclizations, and functional group modifications to enhance potency and selectivity for the Werner syndrome protein. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of WRN inhibitor 3 is characterized by specific functional groups that facilitate its interaction with the Werner syndrome protein. The compound typically contains a core structure that mimics ATP or other nucleotides, allowing it to effectively compete for binding at the ATPase site.

Data

The structural data can be obtained through X-ray crystallography or computational modeling, providing insights into how WRN inhibitor 3 binds to its target. Key parameters such as binding affinity (measured in nanomolar concentrations) and structural conformations are critical for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions

WRN inhibitor 3 undergoes specific biochemical reactions upon binding to the Werner syndrome protein. These include:

  1. Inhibition of ATPase Activity: By binding to the ATP-binding site, WRN inhibitor 3 prevents the hydrolysis of ATP, which is essential for helicase activity.
  2. Induction of Protein Degradation: The binding of WRN inhibitor 3 may facilitate post-translational modifications leading to ubiquitination and subsequent degradation of the Werner syndrome protein.

Technical Details

The kinetics of these reactions can be studied using enzyme assays that measure changes in ATP consumption or helicase activity in the presence of varying concentrations of WRN inhibitor 3.

Mechanism of Action

Process

The mechanism by which WRN inhibitor 3 exerts its effects involves several steps:

  1. Binding: The compound binds to the Werner syndrome protein at its ATP-binding site.
  2. Inhibition: This binding inhibits the helicase activity by preventing ATP hydrolysis.
  3. Degradation: Following inhibition, the modified Werner syndrome protein may be recognized by E3 ligases, leading to ubiquitination and proteasomal degradation.

Data

Studies have shown that this process results in reduced levels of functional Werner syndrome protein within cells, contributing to increased DNA damage sensitivity in MSI-H cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

WRN inhibitor 3 typically exhibits properties such as:

  • Molecular Weight: Approximately between 300-500 g/mol.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

Key chemical properties include:

  • pH Stability: Stable across a physiological pH range.
  • Reactivity: Reacts with thiol groups due to specific functional groups designed for covalent interactions.

Relevant data from stability studies indicate that WRN inhibitor 3 maintains its activity under various conditions, supporting its potential for therapeutic use.

Applications

Scientific Uses

WRN inhibitor 3 has significant applications in cancer research, particularly in:

  • Targeting MSI-H Cancers: It serves as a tool for studying synthetic lethality in these cancer types.
  • Understanding DNA Repair Mechanisms: Researchers utilize this compound to elucidate the role of Werner syndrome protein in DNA repair pathways.
  • Therapeutic Development: Ongoing studies aim to translate findings from preclinical models into clinical trials for treating patients with MSI-H tumors.

Properties

Product Name

WRN inhibitor 3

IUPAC Name

6-[2-(cyclopropylmethoxy)phenyl]-N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-2-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H20N2O5S/c23-19(21-14-9-10-28(25,26)12-14)16-7-8-17(22-20(16)24)15-3-1-2-4-18(15)27-11-13-5-6-13/h1-4,7-10,13-14H,5-6,11-12H2,(H,21,23)(H,22,24)/t14-/m1/s1

InChI Key

OCAWWHPFNVVCII-CQSZACIVSA-N

Canonical SMILES

C1CC1COC2=CC=CC=C2C3=CC=C(C(=O)N3)C(=O)NC4CS(=O)(=O)C=C4

Isomeric SMILES

C1CC1COC2=CC=CC=C2C3=CC=C(C(=O)N3)C(=O)N[C@H]4CS(=O)(=O)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.